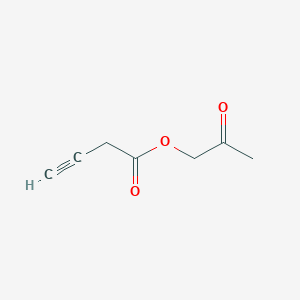![molecular formula C17H14ClN3O B14304553 3-{2-[(2-Chlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile CAS No. 112055-56-8](/img/structure/B14304553.png)
3-{2-[(2-Chlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{2-[(2-Chlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile is a complex organic compound with a unique structure that combines a benzimidazole ring with a chlorophenoxy group and a nitrile group
準備方法
One common synthetic route involves the reaction of 2-chlorophenol with formaldehyde and benzimidazole under basic conditions to form the intermediate compound, which is then reacted with acrylonitrile to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
3-{2-[(2-Chlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
科学的研究の応用
3-{2-[(2-Chlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
作用機序
The mechanism of action of 3-{2-[(2-Chlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to DNA and proteins, potentially disrupting their normal functions. The chlorophenoxy group may mimic natural hormones or signaling molecules, leading to altered cellular responses. The nitrile group can participate in various biochemical reactions, further contributing to the compound’s biological effects .
類似化合物との比較
3-{2-[(2-Chlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile can be compared with other similar compounds, such as difenoconazole and other chlorophenoxy derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, difenoconazole is a broad-spectrum fungicide with a different mechanism of action and application profile
特性
CAS番号 |
112055-56-8 |
|---|---|
分子式 |
C17H14ClN3O |
分子量 |
311.8 g/mol |
IUPAC名 |
3-[2-[(2-chlorophenoxy)methyl]benzimidazol-1-yl]propanenitrile |
InChI |
InChI=1S/C17H14ClN3O/c18-13-6-1-4-9-16(13)22-12-17-20-14-7-2-3-8-15(14)21(17)11-5-10-19/h1-4,6-9H,5,11-12H2 |
InChIキー |
CFOJJLCAMPUJBP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(N2CCC#N)COC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14304470.png)
![2-[(1,3-Dithiolan-2-ylidene)amino]-4-pentylphenol](/img/structure/B14304471.png)
![N-[(4-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14304477.png)
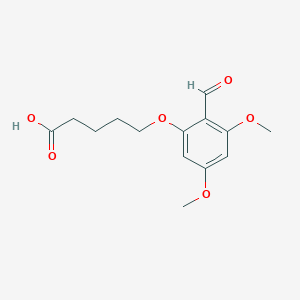
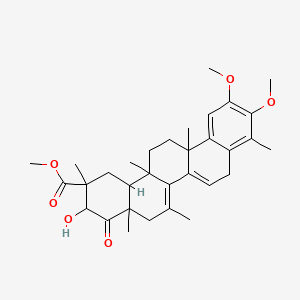
![2,6-Bis{[4-(pyrrolidin-1-yl)phenyl]methylidene}cyclohexan-1-one](/img/structure/B14304484.png)
![2',3,4',5-Tetranitro[1,1'-biphenyl]-2-amine](/img/structure/B14304488.png)
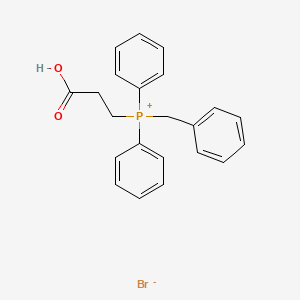
![1-[(Anthracen-9-yl)methyl]-6,7-dimethoxy-2-methylisoquinolin-2-ium iodide](/img/structure/B14304505.png)
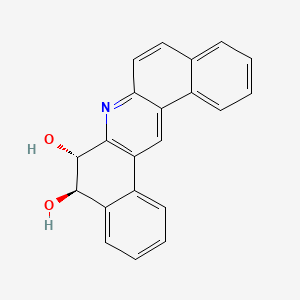
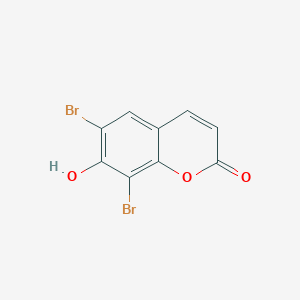
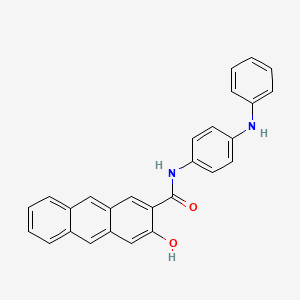
![Benzene, 1,1'-[(3-chloropropoxy)methylene]bis[4-fluoro-](/img/structure/B14304546.png)
